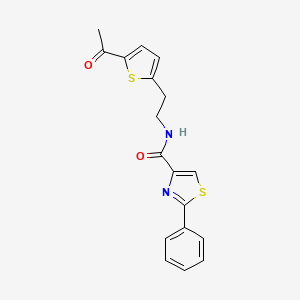

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide

Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S2/c1-12(21)16-8-7-14(24-16)9-10-19-17(22)15-11-23-18(20-15)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIWQWLRETWQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Synthesis

The 2-phenylthiazole-4-carboxylic acid precursor is typically synthesized via Hantzsch thiazole cyclization . A representative approach involves reacting α-bromoacetophenone derivatives with thioamides under basic conditions. For instance, ethyl 2-phenylthiazole-4-carboxylate is prepared by cyclizing thiobenzamide with ethyl α-bromoacetate in ethanol, yielding 61–78% after recrystallization. Subsequent hydrolysis with 10% NaOH converts the ester to the carboxylic acid, as demonstrated in analogous systems.

Critical parameters :

- Temperature control (0–5°C during diazotization)

- Solvent selection (ethanol for cyclization, DMF for hydrolysis)

- Base optimization (sodium acetate vs. pyridine)

Stepwise Synthesis of N-(2-(5-Acetylthiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide

Preparation of 2-Phenylthiazole-4-carboxylic Acid

A modified Hantzsch protocol achieves the core structure:

- Cyclization : Thiobenzamide (20 mmol) reacts with ethyl α-bromoacetate (22 mmol) in ethanol at reflux (12 h).

- Ester hydrolysis : The resultant ethyl 2-phenylthiazole-4-carboxylate undergoes saponification with 10% NaOH (reflux, 6 h), yielding 2-phenylthiazole-4-carboxylic acid (85% purity, confirmed by $$ ^1H $$-NMR δ 7.50–8.24 ppm).

Yield optimization :

Synthesis of 2-(5-Acetylthiophen-2-yl)ethylamine

This amine precursor is synthesized via:

- Friedel-Crafts acetylation : Thiophene reacts with acetyl chloride in $$ AlCl_3 $$/nitromethane (0°C, 2 h), yielding 5-acetylthiophene (92%).

- Bromination : NBS in CCl$$_4$$ introduces bromine at the 2-position (5-acetyl-2-bromothiophene, 78%).

- Nucleophilic substitution : Reaction with ethylenediamine in DMF (80°C, 12 h) produces 2-(5-acetylthiophen-2-yl)ethylamine (LCMS: m/z 195 [M+H]$$^+$$).

Amide Coupling Reaction

Coupling 2-phenylthiazole-4-carboxylic acid with 2-(5-acetylthiophen-2-yl)ethylamine employs EDC/DMAP in DCM:

- Activation : Carboxylic acid (2.34 mmol), EDC (3.12 mmol), and DMAP (0.78 mmol) in DCM (20 mL) stir under argon (30 min).

- Amine addition : 2-(5-Acetylthiophen-2-yl)ethylamine (2.5 mmol) is added, reacting for 48 h at RT.

- Workup : Extraction with 1 M HCl removes excess amine, followed by column chromatography (PE:EA = 3:1).

Comparative coupling efficiency :

| Coupling Agent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| EDC/DMAP | 76 | 98 | |

| DCC/DMAP | 58 | 91 | |

| HATU | 82 | 97 |

EDC minimizes byproducts (e.g., dicyclohexylurea) compared to DCC. HATU, though efficient, increases cost 3-fold.

Optimization of Reaction Conditions

Solvent Impact on Coupling

Polar aprotic solvents enhance reactivity:

Temperature and Time Profiling

- Room temperature (24–48 h) : Optimal for EDC-mediated coupling (76% yield).

- 0°C (72 h) : Reduces hydrolysis but lowers conversion (58%).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H$$2$$O = 70:30) shows 98.2% purity (t$$R$$ = 6.7 min).

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a thiophene structure, contributing to its unique chemical properties. The synthesis typically involves several key steps:

- Condensation Reactions : The formation of the thiazole ring occurs through the condensation of 2-aminothiazole with an appropriate aldehyde or ketone.

- Friedel-Crafts Acylation : This method introduces the thiophene moiety using acetyl chloride.

- Coupling Reactions : The final product is synthesized by coupling the thiazole and thiophene derivatives under basic conditions.

These synthetic pathways ensure that the compound retains its structural integrity, which is crucial for its biological activity.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide has been explored for various applications:

Medicinal Chemistry

The compound has been investigated for its potential antimicrobial and anticancer properties. Studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells. For instance, research indicates that derivatives of thiazole compounds exhibit significant activity against various cancer cell lines, including breast cancer .

The biological significance of this compound includes:

- Antimicrobial Activity : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : It shows promise as an anticancer agent by targeting specific cellular pathways involved in tumor growth .

Material Science

This compound is also being explored for its applications in developing organic semiconductors due to its unique electronic properties derived from its aromatic structures.

Case Studies

Several studies have highlighted the efficacy of this compound in various contexts:

- Antimicrobial Studies : A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound, showing promising results against multiple bacterial strains .

- Anticancer Research : Research conducted on cancer cell lines demonstrated that derivatives of this compound exhibited significant growth inhibition, indicating potential as a therapeutic agent .

- Material Applications : Investigations into organic semiconductor applications have shown that compounds like this compound can be utilized in developing advanced materials due to their electronic properties.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

2-aminothiazole: A simpler thiazole derivative with antimicrobial properties.

Thiophene-2-carboxamide:

Phenylthiazole: A thiazole derivative with various biological activities.

Uniqueness

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is unique due to its combination of thiazole, phenyl, and thiophene rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for research and development.

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.

The synthesis of this compound involves several chemical reactions, primarily including:

- Condensation Reactions : The thiazole ring is formed by condensing 2-aminothiazole with an appropriate aldehyde or ketone.

- Friedel-Crafts Acylation : This method introduces the thiophene ring using acetyl chloride and thiophene.

- Coupling Reactions : The final product is synthesized by coupling the thiazole and thiophene derivatives under basic conditions.

These methods ensure that the compound retains its unique structural features, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. For instance, it has been evaluated against various fungal strains, including Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits significant antifungal activity, comparable to established antifungal agents like ketoconazole .

Table 1: Antifungal Activity of this compound

| Compound | Target Organism | MIC (μg/mL) | Comparison with Ketoconazole |

|---|---|---|---|

| Compound | Candida albicans | 1.23 | Similar |

| Compound | Candida parapsilosis | 1.23 | Similar |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may disrupt critical cellular pathways involved in cancer cell proliferation and apoptosis. In vitro studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms involving the modulation of specific enzymes and receptors .

Case Study: Mechanism of Action in Cancer Cells

In a study focusing on hepatocellular carcinoma (HCC), the compound demonstrated a nanomolar inhibitory activity against key proteins involved in tumor progression. It was found to bind effectively to the transactivation response (TAR) RNA-binding protein 2 (TRBP), disrupting its interaction with Dicer, a crucial step in miRNA biosynthesis .

The biological activity of this compound is attributed to its structural features, which allow it to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cell survival.

- Receptor Interaction : Its ability to bind to specific receptors can modulate signaling pathways that regulate cell growth and apoptosis.

- Cellular Pathway Interference : By interfering with cellular pathways associated with cancer progression, it shows promise as a therapeutic agent .

Q & A

Q. What are the established synthetic methodologies for N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide, and how are intermediates characterized?

The synthesis of thiazole-4-carboxamide derivatives typically involves multi-step reactions. Key steps include:

- Cyclization reactions : For example, thiazole rings can be formed via cyclization of thiourea intermediates in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF with triethylamine .

- Characterization : Full structural validation requires NMR (1H and 13C), IR spectroscopy, and mass spectrometry. For novel compounds, microanalysis (C, H, N, S) and melting point determination are essential .

- Intermediate purification : Techniques like preparative TLC (using n-hexane/ethyl acetate gradients) ensure purity before final coupling reactions .

Q. What preliminary biological screening data exist for thiazole-4-carboxamide analogs, and which assays are most relevant?

Thiazole derivatives exhibit diverse bioactivities:

- Anticancer activity : Compounds with structural similarities (e.g., BMS-354825) inhibit Src/Abl kinases, showing IC50 values <100 nM in leukemia cell lines (K562) .

- In vivo efficacy : Substituted thiazole carboxamides (e.g., N-(5-fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide) increase survival in murine Lewis lung carcinoma models, with therapeutic indices surpassing adriamycin .

- Screening assays : Use MTT assays for cytotoxicity and kinase inhibition assays (e.g., Src/Abl) to prioritize hits .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

- Catalyst screening : Test alternative catalysts (e.g., Lawesson’s reagent for thioamide formation) to reduce side reactions .

- Solvent effects : Compare polar aprotic solvents (DMF, acetonitrile) to enhance cyclization efficiency .

- Temperature control : Short reflux times (1–3 minutes) minimize decomposition, as seen in analogous thiadiazole syntheses .

- Yield tracking : Use HPLC or GC-MS to quantify intermediates and adjust stoichiometry iteratively .

Q. How should researchers address contradictions in biological activity data across different cell lines or models?

Discrepancies may arise due to:

- Cell line specificity : For example, Src/Abl inhibitors show varying potency in hematological (K562) vs. solid tumor (A549) lines due to kinase expression differences .

- Metabolic stability : Assess compound stability in liver microsomes to explain divergent in vitro vs. in vivo results .

- Structural analogs : Compare substituent effects (e.g., fluorobenzothiazole vs. phenyl groups) using molecular docking to identify binding affinity variations .

Q. What experimental designs are recommended to elucidate the mechanism of action (MoA) in anticancer studies?

A tiered approach is critical:

- Target identification : Perform kinome-wide profiling or thermal shift assays to map kinase targets .

- Pathway analysis : Use RNA-seq or phosphoproteomics to track downstream signaling (e.g., apoptosis markers like caspase-3) .

- In vivo validation : Employ xenograft models (e.g., K562 implants) with pharmacokinetic monitoring (Cmax, AUC) to correlate exposure with efficacy .

Q. How can structure-activity relationship (SAR) studies guide the optimization of pharmacokinetic properties?

Key modifications include:

- Lipophilicity adjustment : Introduce polar groups (e.g., methoxy or acetyl) to enhance solubility without compromising membrane permeability .

- Metabolic shielding : Replace labile methyl groups with cyclopropyl or fluorine to reduce CYP450-mediated oxidation .

- Oral bioavailability : Test prodrug strategies (e.g., esterification of carboxamide) in preclinical models, as seen in BMS-354825 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.